molecular formula C16H24N2O2 B1395810 tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate CAS No. 1824207-99-9

tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B1395810
CAS No.: 1824207-99-9
M. Wt: 276.37 g/mol
InChI Key: HTSCGVPJZSCYDO-UHFFFAOYSA-N
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Description

Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a phenyl group, and a pyrrolidinyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (4-phenyl-3-pyrrolidinyl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCGVPJZSCYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
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tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
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tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
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tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate

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